PF-04628935 was developed by Pfizer Inc. as part of their research into compounds that can influence the ghrelin system. Its development is linked to the increasing interest in targeting the ghrelin receptor for therapeutic interventions in metabolic diseases.
PF-04628935 belongs to the class of compounds known as peptide mimetics. It specifically targets the growth hormone secretagogue receptor, making it a valuable tool in pharmacological studies aimed at understanding and manipulating the ghrelin signaling pathway.
The synthesis of PF-04628935 involves several key steps that typically include peptide coupling reactions and purification processes. The compound can be synthesized through solid-phase peptide synthesis (SPPS), which allows for the precise control over the sequence and structure of the peptide.
PF-04628935 has a complex molecular structure characterized by its specific arrangement of amino acids that mimic natural ghrelin. The exact three-dimensional conformation is critical for its interaction with the GHSR.
PF-04628935 undergoes various chemical reactions typical of peptide-based compounds, including hydrolysis and oxidation under certain conditions. Its stability is crucial for maintaining efficacy during storage and application.
PF-04628935 acts as an antagonist at the GHSR, inhibiting the binding of ghrelin, a hormone that stimulates appetite and growth hormone release. By blocking this receptor, PF-04628935 can reduce food intake and promote weight loss.
Studies have shown that administration of PF-04628935 leads to decreased levels of circulating growth hormone and reduced appetite in animal models, supporting its potential use in treating obesity-related conditions.
PF-04628935 is primarily used in research settings to study the role of ghrelin in metabolism and appetite regulation. Its applications include:
PF-04628935 is designated by the IUPAC name: 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone [1] [3] [5]. Its molecular formula is C₂₄H₂₆ClN₇OS, with a molecular weight of 496.03–496.04 g/mol [1] [2] [4]. The structure integrates three key moieties:
PF-04628935 acts as a high-affinity inverse agonist of the ghrelin receptor (GHS-R1a), with an IC₅₀ of 4.6 nM [1] [3] [4]. This receptor is a Gq-protein-coupled receptor (GPCR) expressed in the brain, pituitary, and gastrointestinal tract, regulating appetite, growth hormone release, and stress responses [6]. PF-04628935’s affinity exceeds endogenous ghrelin (IC₅₀ ~3.1 nM for full-length peptide) and many peptide antagonists like [D-Lys3]-GHRP-6 [6] [8]. Its brain penetration capability allows central GHS-R1a targeting, critical for modulating neuroendocrine pathways [1] [4].
Table 2: Ghrelin Receptor Ligand Comparison
Compound | Activity | IC₅₀/EC₅₀ (nM) | Key Properties |
---|---|---|---|
PF-04628935 | Inverse Agonist | 4.6 | Oral bioavailability, brain penetrant |
Ghrelin (1-28) | Agonist | 3.1 | Rapid proteolysis |
[Inp¹,Dpr³(6-FNap),1-Nal⁴,Thr⁸]Ghrelin(1-8) | Agonist | 0.11 | High-affinity PET probe |
MK-0677 | Agonist | 1.3 | Orally active |
PF-05190457 | Inverse Agonist | ~10 | Structurally related |
Inverse agonism fundamentally differs from neutral antagonism:
Functional evidence comes from elevated T-maze studies where intra-dorsal raphe infusion of PF-04628935 neutralized ghrelin’s anxiolytic effects but alone showed no intrinsic activity, confirming inverse agonism over antagonism [3]. This activity profile positions it as a tool for probing GHS-R1a’s role in energy homeostasis and anxiety-like behaviors.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4